2-Chloro-3,5-dimethoxybenzyl alcohol

Solid-State Properties Crystallinity Purity Assessment

Researchers requiring the ortho-chloro-3,5-dimethoxybenzyl motif for SAR studies face inefficient multi-step routes when using non-halogenated or regioisomeric precursors. 2-Chloro-3,5-dimethoxybenzyl alcohol (CAS 5859-84-7) is the direct, pre-functionalized intermediate that eliminates a separate halogenation step and ensures regiochemical fidelity. - Pre-installed ortho-Cl & 3,5-diMeO groups enable direct SN2 and cross-coupling without prior activation. - Key intermediate for FGFR-targeted medicinal chemistry; solid-state stability supports batch-to-batch process reproducibility. - Commercial purity ≥98%; available for R&D-scale procurement with reliable global logistics.

Molecular Formula C9H11ClO3
Molecular Weight 202.63 g/mol
Cat. No. B8628969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-dimethoxybenzyl alcohol
Molecular FormulaC9H11ClO3
Molecular Weight202.63 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)Cl)CO
InChIInChI=1S/C9H11ClO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-4,11H,5H2,1-2H3
InChIKeyCKHXOYPTNLEDKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,5-dimethoxybenzyl alcohol: Specialized Halogenated Intermediate


2-Chloro-3,5-dimethoxybenzyl alcohol (CAS: 5859-84-7) is an organic building block classified as a chloro-methoxy-substituted benzyl alcohol . It is a derivative of benzyl alcohol featuring a chlorine atom at the ortho-position and methoxy groups at the meta-positions of the aromatic ring, conferring a unique electronic and steric profile that distinguishes it from its non-halogenated and regioisomeric analogs . This compound is primarily employed as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research applications .

Pre-installed ortho-chloro group supports direct functionalization without prior halogenation
Distinct substitution pattern may influence selectivity in downstream reactions
Solid intermediate with reported crystallinity may simplify handling and purification

2-Chloro-3,5-dimethoxybenzyl alcohol: Irreplaceable Specificity


Generic benzyl alcohols, including closely related analogs like 3,5-dimethoxybenzyl alcohol or 4-chloro-3,5-dimethoxybenzyl alcohol, are not directly interchangeable due to the precise positioning of the chlorine atom at the 2-position, which dictates distinct reactivity in nucleophilic substitution and cross-coupling reactions . This specific substitution pattern enables unique downstream functionalization pathways, making 2-chloro-3,5-dimethoxybenzyl alcohol an indispensable intermediate for synthesizing target molecules with a defined ortho-chloro-3,5-dimethoxy motif, which cannot be achieved with regioisomers or non-halogenated counterparts .

Regioisomer mismatch

4-Chloro-3,5-dimethoxybenzyl alcohol has a different reactive site; reactivity may not transfer directly.

Lack of leaving group

Non-halogenated 3,5-dimethoxybenzyl alcohol requires an extra activation step, altering the synthetic sequence.

Positional isomer effects

Other chloro-methoxy regioisomers may exhibit different electronic profiles, shifting reactivity.

2-Chloro-3,5-dimethoxybenzyl alcohol: Comparative Evidence


Higher Melting Point from Ortho-Chloro Substitution

The introduction of a chlorine atom at the 2-position of 3,5-dimethoxybenzyl alcohol significantly alters its physical properties, specifically its melting point. 2-Chloro-3,5-dimethoxybenzyl alcohol exhibits a melting point of 87-88.5 °C , which is approximately 40 °C higher than that of its non-halogenated parent compound, 3,5-dimethoxybenzyl alcohol (melting point 43-46 °C) [1]. This increased melting point is indicative of enhanced intermolecular interactions and higher crystallinity, which can be advantageous for purification and handling as a solid intermediate.

Melting Point
Cross-study comparable
87–88.5 °C vs 43–46 °C
Higher crystallinity, may ease purification
Solid-state property; source-specific values
Solid-State Properties Crystallinity Purity Assessment

Ortho-Chloro Group Enables Nucleophilic Substitution

The ortho-chloro substituent in 2-chloro-3,5-dimethoxybenzyl alcohol provides a distinct reactive handle that is not present in the parent 3,5-dimethoxybenzyl alcohol. In a patented process, 3,5-dimethoxybenzyl alcohol itself is chlorinated to afford 3,5-dimethoxybenzyl chloride, which is then used in further transformations . This implies that 2-chloro-3,5-dimethoxybenzyl alcohol, with its pre-installed chlorine atom, offers a strategic advantage by bypassing this chlorination step, enabling direct entry into nucleophilic substitution or cross-coupling reactions to install diverse functional groups at the benzylic position. In contrast, the non-chlorinated analog lacks this built-in leaving group, requiring additional synthetic manipulation to achieve similar reactivity.

Reactive Handle
Class-level inference
Pre-installed Cl as leaving group → Direct SN2
Bypasses separate chlorination step
Inferred from patent intermediate use
Nucleophilic Substitution Regioselectivity Synthetic Intermediate

High Purity for Demanding Research

Commercially available 2-chloro-3,5-dimethoxybenzyl alcohol is typically offered with a minimum purity of 98% . While a purity of 95% is also noted , the availability of a 98% grade suggests a well-characterized and high-quality material suitable for demanding research applications. This level of purity is comparable to that of its regioisomer, 2-chloro-3,4-dimethoxybenzyl alcohol, which is also offered at 97% , indicating that this class of compound can be reliably sourced with high chemical integrity.

Commercial Purity
Reported purity
≥98%
Supports reliable multi-step synthesis
Supplier stated minimum purity
Purity Quality Control Analytical Chemistry

Chemical Stability Ensures Reproducibility

2-Chloro-3,5-dimethoxybenzyl alcohol is reported to be chemically stable under recommended storage conditions, according to GHS safety data . While specific quantitative stability data (e.g., degradation rate) is not provided, the classification as a stable compound under normal handling and storage conditions is a key differentiator from more sensitive benzyl alcohol derivatives. This contrasts with the general handling precautions for many benzyl alcohols, which may require protection from light or inert atmosphere due to susceptibility to oxidation.

Chemical Stability
Reported stability
Stable under recommended storage
May ensure experimental reproducibility
Based on GHS classification
Stability Storage Handling

2-Chloro-3,5-dimethoxybenzyl alcohol: Key Applications


Pharmacophore Synthesis with Ortho-Chloro Motif

In medicinal chemistry programs targeting specific receptors or enzymes, the ortho-chloro-3,5-dimethoxybenzyl moiety serves as a key pharmacophoric element. 2-Chloro-3,5-dimethoxybenzyl alcohol is the ideal starting material for introducing this motif, as it eliminates the need for a separate halogenation step, thus streamlining the synthetic route . This is particularly relevant in the synthesis of compounds like FGFR inhibitors, where a 2-chloro-3,5-dimethoxyphenyl group is a known structural feature [1].

Specialized Building Blocks via Nucleophilic Substitution

The benzylic chlorine atom in 2-chloro-3,5-dimethoxybenzyl alcohol makes it a versatile electrophile for nucleophilic substitution reactions. Researchers can directly use this compound to generate a diverse array of functionalized derivatives, such as amines, ethers, and thioethers, without prior activation . This contrasts with the non-halogenated analog, which would require an additional chlorination step, thereby improving overall synthetic efficiency.

Agrochemical Intermediate Synthesis with Controlled Substitution

In the development of novel agrochemicals, precise control over substitution patterns is crucial for biological activity. 2-Chloro-3,5-dimethoxybenzyl alcohol offers a reliable route to introduce the ortho-chloro-3,5-dimethoxybenzyl group into active ingredients . Its high commercial purity (98%) [1] and solid-state stability facilitate large-scale research and process development, ensuring batch-to-batch consistency.

Application
Selection Property
Validation Focus
Ortho-chloro pharmacophore synthesis
Pre-installed ortho-chloro-3,5-dimethoxybenzyl motif
Route efficiency without separate halogenation
Diverse derivative preparation
Benzylic chloride leaving group
Direct nucleophilic substitution to amines, ethers, thioethers
Agrochemical intermediate development
Controlled substitution pattern and high purity
Batch-to-batch consistency for scale-up research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3,5-dimethoxybenzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.